molecular formula C15H13N3O5S B2469878 N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-N'-(1,2-oxazol-3-yl)ethanediamide CAS No. 2320924-28-3

N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-N'-(1,2-oxazol-3-yl)ethanediamide

Cat. No. B2469878
CAS RN: 2320924-28-3
M. Wt: 347.35
InChI Key: DXYBFIRMWLPYSC-UHFFFAOYSA-N
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Description

The compound appears to contain several interesting functional groups, including a furan ring, a thiophene ring, and an oxazole ring. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Thiophene is a similar structure, but with a sulfur atom instead of oxygen . Oxazole is a molecule containing an oxygen and a nitrogen within a five-membered ring .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, thiophene derivatives can be synthesized through various methods, including heterocyclization of different substrates . Similarly, imidazole rings can be synthesized through condensation reactions .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, thiophene rings are known to undergo reactions such as halogenation, metalation, and oxidation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings could result in strong absorption of light, making the compound potentially useful in applications such as organic light-emitting diodes .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many thiophene derivatives have been found to have biological activity, and can act as anticancer, anti-inflammatory, antimicrobial, and other types of agents .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. For example, some thiophene derivatives can be hazardous due to their reactivity .

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, characterization of its properties, and investigation of its potential applications, particularly if it shows promising biological activity .

properties

IUPAC Name

N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-N'-(1,2-oxazol-3-yl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O5S/c19-9(11-3-4-12(24-11)10-2-1-6-22-10)8-16-14(20)15(21)17-13-5-7-23-18-13/h1-7,9,19H,8H2,(H,16,20)(H,17,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXYBFIRMWLPYSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC=C(S2)C(CNC(=O)C(=O)NC3=NOC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-N'-(1,2-oxazol-3-yl)ethanediamide

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